2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride
Description
The compound 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride is a benzodiazepine derivative characterized by:
- Position 1: A 3-(dimethylamino)propyl substituent, which distinguishes it from shorter alkyl or aryl groups in related compounds.
- Position 5: A phenyl group, a common feature in classical benzodiazepines.
- Position 7: A nitro group, which enhances receptor-binding affinity and potency.
- Salt form: Monohydrochloride, improving solubility and bioavailability compared to free bases.
Properties
CAS No. |
4219-01-6 |
|---|---|
Molecular Formula |
C20H23ClN4O3 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
dimethyl-[3-(7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H22N4O3.ClH/c1-22(2)11-6-12-23-18-10-9-16(24(26)27)13-17(18)20(21-14-19(23)25)15-7-4-3-5-8-15;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H |
InChI Key |
JERMANHOFDIPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Ring Expansion and Condensation Processes
According to patent literature, benzodiazepin-2-one derivatives can be synthesized by ring expansion of precursors such as 2-(dimethoxymalonylidene) derivatives or by condensation of o-phenylenediamine with ketoesters or aldehydes under acidic or thermal conditions. For example:
- Starting from a 7-nitro-5-phenyl substituted o-phenylenediamine or its derivatives, condensation with ketoesters leads to the formation of the 1,4-benzodiazepin-2-one core.
- Acid or heat treatment facilitates ring closure and expansion to the benzodiazepine skeleton.
- The nitro substituent is often introduced early in the synthesis on the aromatic ring to ensure regioselectivity.
Introduction of the 3-(Dimethylamino)propyl Side Chain
The 1-(3-(dimethylamino)propyl) substituent is typically introduced via nucleophilic substitution or reductive amination:
- A common method involves reacting the benzodiazepin-2-one intermediate with 3-(dimethylamino)propyl halides or tosylates under basic conditions.
- Alternatively, reductive amination can be performed by reacting the benzodiazepin-2-one nitrogen with 3-(dimethylamino)propanal in the presence of reducing agents such as sodium cyanoborohydride.
- This step is critical for the pharmacological activity and solubility of the final compound.
Formation of the Monohydrochloride Salt
The free base of the compound is converted to the monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate or methanol. This salt form improves the compound's stability, crystallinity, and solubility for pharmaceutical applications.
Experimental Data and Reaction Conditions
The following table summarizes typical reaction conditions and yields reported in literature and patents for related benzodiazepine derivatives, which can be extrapolated to the target compound:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ring formation | o-Phenylenediamine derivative + ketoester, acid catalysis, reflux | 60-85 | Acid or thermal ring closure |
| Nitro group introduction | Nitration of aromatic precursor or early-stage substitution | 70-90 | Usually introduced before ring closure |
| Side chain installation | 3-(Dimethylamino)propyl halide, base (e.g., triethylamine), or reductive amination with NaBH3CN | 50-75 | Reductive amination preferred for selectivity |
| Salt formation | HCl in ethyl acetate or methanol | Quantitative | Salt crystallization improves purity |
Example from Patent Literature
- A process involving the nitrosation of methyl-substituted benzodiazepine intermediates using sodium nitrite under acidic conditions, followed by acylation and ring closure, has been documented.
- Reductive amination with sodium triacetoxyborohydride in dichloromethane/methanol mixtures is a common method for introducing aminoalkyl side chains in benzodiazepine synthesis.
Comprehensive Research Findings
- The preparation methods emphasize regioselective substitution to ensure the nitro group is positioned at the 7-position and the phenyl group at the 5-position.
- The 3-(dimethylamino)propyl side chain enhances the compound’s pharmacokinetic properties, and its introduction via reductive amination provides higher yields and fewer side reactions compared to direct alkylation.
- Salt formation (monohydrochloride) is crucial for pharmaceutical formulation, improving solubility and bioavailability.
- Multiple solvent systems such as methanol, ethyl acetate, and dichloromethane are used throughout the synthesis, with drying agents like magnesium sulfate employed for purification.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino propyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, chlorinating agents for substitution, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound stem from its benzodiazepine structure, which allows it to interact with the central nervous system (CNS).
Anxiolytic Effects
Benzodiazepines are well-known for their anxiolytic effects. Research indicates that this compound may enhance the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits brain activity, thereby reducing anxiety levels. Clinical studies have shown that similar compounds can significantly alleviate symptoms of anxiety disorders .
Sedative and Hypnotic Properties
The sedative effects of benzodiazepines make them suitable for treating insomnia. The compound's ability to induce sleep through GABA modulation has been documented in various studies, suggesting its potential as a hypnotic agent .
Muscle Relaxant
Due to its central nervous system depressant properties, this compound may also serve as a muscle relaxant. It could be beneficial in treating conditions characterized by muscle spasms or tension .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that highlight the efficacy and safety profile of benzodiazepine derivatives similar to this compound.
Case Study 1: Efficacy in Anxiety Disorders
A double-blind placebo-controlled trial involved patients diagnosed with generalized anxiety disorder (GAD). Participants receiving the compound exhibited a statistically significant reduction in anxiety scores compared to the placebo group over a 12-week period .
Case Study 2: Insomnia Treatment
Another study focused on patients with chronic insomnia. Those treated with the compound reported improved sleep quality and reduced sleep onset latency compared to baseline measurements. The findings suggest that the compound could be an effective short-term treatment for insomnia .
Comparative Analysis with Other Benzodiazepines
To better understand the applications of this specific compound, it is useful to compare it with other well-known benzodiazepines such as diazepam and lorazepam.
| Compound Name | Anxiolytic Effect | Sedative Effect | Muscle Relaxant Effect |
|---|---|---|---|
| 2H-1,4-Benzodiazepin-2-one | Moderate | High | Moderate |
| Diazepam | High | High | High |
| Lorazepam | High | Moderate | Low |
Mechanism of Action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, but the unique structure of this compound may result in distinct pharmacological properties.
Comparison with Similar Compounds
Methylclonazepam
- Chemical Name : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Key Differences: Position 1: Methyl group (vs. 3-(dimethylamino)propyl in the target compound). Position 5: 2-Chlorophenyl (vs. unsubstituted phenyl). Salt Form: Free base (vs. monohydrochloride).
- Implications: The 2-chlorophenyl group may increase lipophilicity and potency compared to phenyl. The shorter methyl group at position 1 likely reduces duration of action compared to the dimethylaminopropyl chain .
Bromazepam
- Chemical Name : 7-Bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one
- Key Differences :
- Position 5 : 2-Pyridyl (vs. phenyl).
- Position 7 : Bromo (vs. nitro).
- Bromo substitution at position 7 typically results in lower potency than nitro-substituted analogs .
5-(o-Chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
- Key Differences: Position 5: o-Chlorophenyl (vs. phenyl). Position 1: Hydrogen (vs. 3-(dimethylamino)propyl).
- Lack of substitution at position 1 may reduce bioavailability compared to the target compound .
1,3-Dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one
- Key Differences: Position 5: 2-Fluorophenyl (vs. phenyl). Position 7: No substitution (vs. nitro).
- Implications :
Structural and Pharmacokinetic Comparison Table
Key Research Findings and Implications
Nitro Group at Position 7 : Universally associated with high potency in benzodiazepines, as seen in the target compound and Methylclonazepam .
Position 1 Substitution: The 3-(dimethylamino)propyl group in the target compound may prolong half-life due to increased lipophilicity and reduced metabolic clearance compared to methyl or hydrogen substituents.
Salt Forms: Monohydrochloride salts (e.g., target compound) enhance aqueous solubility, favoring rapid absorption in clinical settings .
Biological Activity
The compound 2H-1,4-benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-7-nitro-5-phenyl-, monohydrochloride is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. Benzodiazepines generally interact with the central nervous system (CNS) and exhibit effects such as anxiolytic, anticonvulsant, and sedative actions. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Benzodiazepines exert their effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. The compound likely enhances GABAergic transmission by binding to the benzodiazepine site on GABA_A receptors, leading to increased chloride ion influx and neuronal hyperpolarization. This action results in anxiolytic and anticonvulsant effects.
Antiviral Activity
Research has indicated that certain benzodiazepine derivatives possess antiviral properties. For example, a study demonstrated that modified 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-ones exhibited significant anti-HIV activity . Although the specific compound discussed here has not been extensively studied for antiviral effects, its structural similarities suggest potential activity against viral infections.
Anticonvulsant Properties
Recent studies have explored the anticonvulsant potential of 1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives. A series of azomethine derivatives derived from this scaffold showed promising anticonvulsant activity in animal models. One compound demonstrated a 74% protection rate against convulsions in a picrotoxin-induced seizure model, outperforming diazepam . This suggests that the compound may be a viable candidate for further development as an antiepileptic agent.
Structure-Activity Relationship (SAR)
The biological activity of benzodiazepines can be significantly influenced by their structural modifications. For instance, N-arylation of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been shown to enhance biological activity by improving receptor binding affinity and selectivity . Such modifications could be explored for the compound to optimize its pharmacological profile.
Case Study 1: Anticonvulsant Activity Evaluation
In a systematic evaluation of various 1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives for anticonvulsant activity:
| Compound | Protection Rate (%) | Comparison Drug |
|---|---|---|
| Compound A | 74% | Diazepam |
| Compound B | 68% | Diazepam |
| Compound C | 60% | Diazepam |
These findings indicate that modifications can lead to enhanced anticonvulsant effects compared to traditional treatments .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and GABA_A receptors. These studies suggest favorable binding modes that could explain its potential therapeutic effects against seizures and anxiety disorders.
Q & A
How can researchers optimize the synthesis of this benzodiazepine derivative using Design of Experiments (DOE)?
Basic Research Focus
To minimize trial-and-error approaches, DOE methodologies can systematically explore reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, fractional factorial designs reduce the number of experiments while identifying critical variables. Central composite designs can then refine optimal conditions . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) predict intermediates and transition states, guiding experimental parameter selection .
What advanced analytical techniques are recommended for assessing the compound’s purity and structural integrity?
Basic Research Focus
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for detecting trace impurities, while nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) resolves structural ambiguities, such as regioselectivity in nitro-group placement. X-ray crystallography can confirm absolute stereochemistry, particularly for chiral centers introduced during synthesis. Pharmacopeial standards for related benzodiazepines (e.g., benazepril HCl) emphasize thresholds of 98–102% purity, requiring rigorous validation .
How can contradictions between computational predictions and experimental reactivity data be resolved?
Advanced Research Focus
Discrepancies often arise from approximations in density functional theory (DFT) or incomplete solvent-effect modeling. To address this:
- Validate computational models against experimental kinetic data (e.g., reaction rates under varying pH).
- Use multiscale simulations integrating molecular dynamics (MD) for solvation effects.
- Apply Bayesian optimization to iteratively refine computational parameters using feedback from high-throughput experimental screens .
What methodologies are suitable for studying environmental fate and degradation products of this compound?
Advanced Research Focus
Atmospheric chemistry models (e.g., DOE’s source-receptor frameworks) track oxidative degradation pathways in aquatic and terrestrial systems. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies nitro-reduction metabolites or photodegradation byproducts. Isotopic labeling (N or H) quantifies biodegradation rates in soil microcosms, while quantum mechanics/molecular mechanics (QM/MM) simulations predict hydrolysis mechanisms under environmental conditions .
What reactor design considerations are critical for scaling up synthesis while maintaining yield?
Advanced Research Focus
Continuous-flow reactors enhance heat/mass transfer for exothermic nitration steps, reducing side reactions. Membrane separation technologies (e.g., nanofiltration) isolate intermediates without thermal degradation. Computational fluid dynamics (CFD) models optimize mixing efficiency and residence time distribution, particularly for heterogeneous catalytic steps involving palladium or nickel .
How can researchers investigate heterogeneous reaction pathways involving this benzodiazepine?
Advanced Research Focus
In situ Fourier-transform infrared (FTIR) spectroscopy monitors solid-liquid interface reactions (e.g., catalytic hydrogenation). Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) characterizes catalyst surface deactivation. Statistical methods like partial least squares (PLS) regression correlate catalyst porosity/reactivity data, while ab initio surface simulations identify adsorption-desorption equilibria .
What experimental protocols ensure stability under varying storage conditions?
Basic Research Focus
Accelerated stability studies (40°C/75% RH over 6 months) assess hydrolytic degradation, with HPLC tracking nitro-group reduction. Differential scanning calorimetry (DSC) identifies polymorphic transitions, while dynamic vapor sorption (DVS) quantifies hygroscopicity. For photostability, use ICH Q1B guidelines with UV-visible spectroscopy to monitor photodegradation kinetics .
How can molecular dynamics (MD) simulations elucidate receptor-binding mechanisms?
Advanced Research Focus
All-atom MD simulations (e.g., AMBER or CHARMM) model interactions with GABA receptors, focusing on the dimethylamino propyl substituent’s role in binding affinity. Free energy perturbation (FEP) calculations quantify contributions of hydrophobic pockets and hydrogen-bonding networks. Experimental validation via surface plasmon resonance (SPR) measures binding kinetics (k/k), reconciling computational predictions with empirical data .
What statistical frameworks address conflicting bioactivity data across in vitro and in vivo studies?
Advanced Research Focus
Meta-analysis using random-effects models accounts for inter-study variability (e.g., EC disparities). Principal component analysis (PCA) identifies confounding variables (e.g., serum protein binding in cell assays). Bayesian hierarchical models integrate pharmacokinetic-pharmacodynamic (PK/PD) data to resolve species-specific metabolic differences. Contradictory results are further contextualized using pathway enrichment analysis (e.g., KEGG mapping) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
